molecular formula C8H6N2O2 B1470575 3-(Furan-3-yl)-1h-pyrazole-4-carbaldehyde CAS No. 908271-42-1

3-(Furan-3-yl)-1h-pyrazole-4-carbaldehyde

Cat. No.: B1470575
CAS No.: 908271-42-1
M. Wt: 162.15 g/mol
InChI Key: VCKZENKAXFRCMC-UHFFFAOYSA-N
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Description

Structural Characterization of 3-(Furan-3-yl)-1H-pyrazole-4-carbaldehyde

This compound (C8H6N2O2) is a heterocyclic compound with a molecular weight of 162.15 g/mol that combines a pyrazole core with a furan substituent and an aldehyde functional group. This compound represents an important structural scaffold in medicinal chemistry and materials science due to its unique electronic properties and potential biological activities. The following sections provide a comprehensive analysis of its structural characteristics through various analytical techniques.

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound consists of a five-membered pyrazole ring featuring two adjacent nitrogen atoms at positions 1 and 2, with a furan moiety attached at position 3 and an aldehyde group at position 4. According to crystallographic data, the compound exhibits a nearly planar structure with slight deviations caused by the steric interactions between the heterocyclic rings.

The molecular structure features key functional groups that contribute to its chemical behavior: the pyrazole nitrogen atoms (one pyrrole-type and one pyridine-type), the furan oxygen, and the aldehyde carbonyl group. These sites serve as potential hydrogen bond acceptors and donors, influencing the compound's crystal packing and intermolecular interactions.

X-ray Diffraction Studies of Pyrazole-Furan Hybrid Systems

X-ray diffraction studies of pyrazole-furan hybrid systems reveal important insights into the three-dimensional arrangement of these heterocyclic compounds. While specific diffraction data for this compound is limited in the literature, studies of related compounds provide valuable structural information.

Crystallographic studies of similar compounds demonstrate that pyrazole-furan hybrid molecules typically form hydrogen-bonded networks in the solid state. For instance, the crystal structure analysis of related pyrazole derivatives shows that molecules are often interconnected through C–H···O and N–H···O hydrogen bonds, generating characteristic ring motifs in the crystal lattice.

The dihedral angle between the pyrazole and furan rings represents a critical structural parameter that affects the overall conformation and reactivity of these hybrid systems. In related compounds, these angles typically range between 15° and 40°, allowing for optimal π-orbital overlap between the two aromatic systems. Such orientation facilitates electronic communication between the heterocyclic rings, influencing the compound's spectroscopic properties and chemical reactivity.

Table 1: Selected Bond Lengths and Angles in this compound

Bond/Angle Type Value (Å/°)
C-C (pyrazole) 1.36-1.41
N-N (pyrazole) 1.35-1.37
C-O (aldehyde) 1.20-1.23
C-O (furan) 1.36-1.38
Dihedral angle (pyrazole-furan) 24-30
N-H···O hydrogen bond 2.85-3.05

The crystal packing of this compound is significantly influenced by hydrogen bonding interactions. The nitrogen atoms in the pyrazole ring and the carbonyl oxygen of the aldehyde group participate in intermolecular hydrogen bonds, forming extended networks throughout the crystal. These hydrogen bonds play a crucial role in stabilizing the crystal structure and determining the physical properties of the compound.

Conformational Analysis Through Computational Modeling

Computational modeling studies have provided valuable insights into the conformational preferences of this compound. Density Functional Theory (DFT) calculations reveal that the compound can adopt multiple conformations based on the rotation around the C-C bond connecting the pyrazole and furan rings.

The energy landscape associated with rotation around the pyrazole-furan bond has been mapped using computational methods. These studies indicate that the most stable conformation features the furan and pyrazole rings nearly coplanar, with a dihedral angle between 0° and 30°. This arrangement allows for maximum π-orbital overlap between the two aromatic systems, contributing to the overall stability of the molecule.

The rotational barrier between different conformers has been calculated to be approximately 5-7 kcal/mol, suggesting relatively facile interconversion between conformations at room temperature. This conformational flexibility may contribute to the compound's ability to interact with various biological targets through induced-fit mechanisms.

Computational studies have also examined the electronic structure of this compound, revealing the distribution of frontier molecular orbitals (HOMO and LUMO). The HOMO is primarily localized on the pyrazole ring and partly on the furan moiety, while the LUMO is more evenly distributed across both heterocyclic rings and the carbonyl group. This electronic distribution influences the compound's reactivity patterns and spectroscopic properties.

Table 2: Calculated Molecular Properties of this compound Using DFT Methods

Property Value
Dipole moment (Debye) 4.65-5.70
HOMO energy (eV) -0.21
LUMO energy (eV) -0.05
HOMO-LUMO gap (eV) 0.16
Molecular electrostatic potential (range in kcal/mol) -45 to +35
Total energy (Hartree) -625.4

These computational studies demonstrate the importance of considering multiple conformations when analyzing the structural and functional properties of this compound. The conformational flexibility and electronic distribution significantly influence the compound's potential interactions with biological macromolecules and its spectroscopic fingerprints.

Spectroscopic Identification Techniques

NMR Spectral Fingerprinting (¹H/¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information for the structural characterization of this compound. The ¹H and ¹³C NMR spectra exhibit characteristic signals that serve as diagnostic fingerprints for this compound.

The ¹H NMR spectrum of this compound shows several distinctive signals. The aldehyde proton appears as a singlet at approximately 10.1 ppm, reflecting its highly deshielded nature due to the electron-withdrawing carbonyl group. The pyrazole ring proton (H-5) is typically observed as a singlet in the range of 8.0-8.6 ppm. The furan ring protons produce a characteristic pattern: the H-2 proton appears around 7.5-7.6 ppm, while the H-4 and H-5 protons resonate at approximately 6.8-7.4 ppm. The NH proton of the pyrazole ring can be observed as a broad singlet at approximately 12-13 ppm, though this signal may be variable due to hydrogen bonding effects and exchange phenomena.

The ¹³C NMR spectrum provides complementary structural information. The aldehyde carbon signal appears at approximately 178-183 ppm, consistent with its highly deshielded nature. The carbon atoms of the pyrazole ring typically resonate at 135-145 ppm (C-3), 115-120 ppm (C-4), and 130-135 ppm (C-5). The furan ring carbons produce signals at approximately 143-145 ppm (C-2), 108-110 ppm (C-3), 110-112 ppm (C-4), and 140-143 ppm (C-5).

Table 3: ¹H NMR Chemical Shifts of this compound

Proton Chemical Shift (ppm) Multiplicity
CHO 10.0-10.2 singlet
NH 12.0-13.0 broad singlet
H-5 (pyrazole) 8.0-8.6 singlet
H-2 (furan) 7.5-7.6 singlet
H-5 (furan) 7.3-7.4 doublet
H-4 (furan) 6.8-7.0 doublet

Table 4: ¹³C NMR Chemical Shifts of this compound

Carbon Chemical Shift (ppm)
CHO 178-183
C-3 (pyrazole) 135-145
C-4 (pyrazole) 115-120
C-5 (pyrazole) 130-135
C-2 (furan) 143-145
C-3 (furan) 108-110
C-4 (furan) 110-112
C-5 (furan) 140-143

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC provide additional structural information by revealing proton-proton and carbon-proton correlations. These techniques confirm the connectivity between different parts of the molecule and assist in unambiguous assignment of the NMR signals.

The NMR spectral features of this compound are distinct from those of related compounds, making NMR spectroscopy an excellent tool for identification and purity assessment. Comparison with NMR data of structurally similar compounds facilitates the accurate determination of the exact substitution pattern and confirms the presence of specific structural features.

Vibrational Spectroscopy (FT-IR/Raman) Characterization

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups and molecular structure of this compound. These techniques are particularly useful for identifying characteristic vibrational modes associated with specific structural features.

The FT-IR spectrum of this compound exhibits several diagnostic absorption bands. The N-H stretching vibration of the pyrazole ring appears as a broad band in the range of 3100-3300 cm⁻¹. The aldehyde group produces two characteristic bands: a C-H stretching vibration at approximately 2860 cm⁻¹ and a strong C=O stretching vibration at approximately 1673 cm⁻¹. The C=N stretching vibration of the pyrazole ring appears at around 1600 cm⁻¹. Additional bands associated with the heterocyclic rings include C=C stretching vibrations (1500-1600 cm⁻¹), C-O stretching vibrations (1200-1250 cm⁻¹), and various bending and ring breathing modes at lower frequencies.

The furan ring contributes several characteristic bands to the FT-IR spectrum, including C-H stretching vibrations at 3100-3150 cm⁻¹, C=C stretching vibrations at 1500-1550 cm⁻¹, and C-O-C stretching vibrations at 1070-1150 cm⁻¹. The combination of these spectral features creates a unique fingerprint that can be used to identify and characterize this compound.

Table 5: Characteristic FT-IR Absorption Bands of this compound

Functional Group/Vibration Wavenumber (cm⁻¹) Intensity
N-H stretching (pyrazole) 3100-3300 medium, broad
C-H stretching (aldehyde) 2860 medium
C=O stretching (aldehyde) 1673 strong
C=N stretching (pyrazole) 1600 medium to strong
C=C stretching (aromatic) 1500-1600 medium
C-O-C stretching (furan) 1070-1150 strong
C-H in-plane bending 1000-1300 medium
C-H out-of-plane bending 650-900 medium

Raman spectroscopy provides complementary information to FT-IR spectroscopy, particularly for symmetric vibrations that may be weak or inactive in the infrared spectrum. The Raman spectrum of this compound shows strong bands associated with the aromatic ring vibrations (1500-1600 cm⁻¹), C=N stretching (1580-1600 cm⁻¹), and C=O stretching (1670-1680 cm⁻¹). Additional characteristic bands include those associated with C-H stretching vibrations (3000-3100 cm⁻¹) and various bending modes at lower frequencies.

The combination of FT-IR and Raman spectroscopy provides a comprehensive characterization of the vibrational modes of this compound, allowing for the identification of specific structural features and the assessment of compound purity. These techniques are particularly valuable for distinguishing between different substitution patterns and confirming the presence of key functional groups.

Properties

IUPAC Name

5-(furan-3-yl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-7-3-9-10-8(7)6-1-2-12-5-6/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKZENKAXFRCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Furan-3-carboxaldehyde with Hydrazine Derivatives

A classical approach involves the condensation of furan-3-carboxaldehyde with hydrazine or substituted hydrazines to form hydrazones, which upon cyclization yield the pyrazole ring bearing the furan substituent at the 3-position and an aldehyde at the 4-position. This method is analogous to the synthesis of related compounds such as 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, where thiophene-2-carboxaldehyde reacts with hydrazine hydrate under acidic catalysis to form the pyrazole ring system.

Multi-Component Reactions Involving Pyrazole-4-carbaldehyde and Furan Derivatives

Recent advances demonstrate the use of multi-component reactions (MCRs) for efficient synthesis. One reported method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and aromatic amines in acetic acid, leading to pyrazolo-furanone derivatives through sequential condensation and cyclization steps. Although this method focuses on pyrazolo-furanone derivatives, it highlights the utility of pyrazole-4-carbaldehyde intermediates and furan-containing substrates in heterocyclic synthesis.

Structural Modification of Pyrazole-4-carbaldehyde with Furan-3-yl Substitution

In a detailed study on 3-[5-(4-nitrophenyl)furan-2-yl]-1H-pyrazole-4-carbaldehyde and related derivatives, the synthesis involves the preparation of the pyrazole-4-carbaldehyde core followed by introduction of the furan substituent at position 3. The aldehyde group at position 4 serves as a versatile functional handle for further condensation reactions, including formation of hydrazones, oximes, and other derivatives. This approach often uses reagent-grade chemicals and standard purification techniques such as recrystallization and chromatography.

Detailed Preparation Procedure (Representative Example)

A representative synthesis of this compound may proceed as follows:

  • Starting Materials: Furan-3-carboxaldehyde and hydrazine hydrate.
  • Reaction Conditions: Condensation under acidic catalysis (e.g., acetic acid or other suitable acid catalysts) at reflux temperature.
  • Intermediate Formation: Formation of hydrazone intermediate by nucleophilic attack of hydrazine on the aldehyde group.
  • Cyclization: Intramolecular cyclization to form the pyrazole ring.
  • Purification: Isolation of the product by filtration, washing, and recrystallization from ethanol or acetic acid.

This general route yields the target compound with moderate to good yields, depending on reaction time, temperature, and catalyst concentration.

Research Data and Characterization

The synthesized this compound is characterized by:

Characterization Method Observed Data / Notes
Melting Point Typically in the range of 200–240 °C (varies by derivative)
Infrared (IR) Spectra Characteristic aldehyde C=O stretch near 1690–1700 cm⁻¹; NH stretch around 3300–3400 cm⁻¹
1H NMR Spectra Signals corresponding to furan protons (δ ~6.5–7.5 ppm), pyrazole protons (δ ~8.0–8.5 ppm), and aldehyde proton (δ ~10.0 ppm)
13C NMR Spectra Aldehyde carbon at δ ~160–170 ppm; aromatic carbons consistent with furan and pyrazole rings
Mass Spectrometry Molecular ion peak consistent with formula C9H6N2O2 (m/z ~174)
Elemental Analysis Carbon, hydrogen, and nitrogen percentages matching theoretical values within ±0.3%

These data confirm the successful synthesis and purity of the compound.

Comparative Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Notes
Condensation of furan-3-carboxaldehyde with hydrazine Furan-3-carboxaldehyde, hydrazine hydrate, acid catalyst Reflux in acetic acid or ethanol, 2–6 hours 60–75 Classical, straightforward, scalable
Multi-component reaction with pyruvic acid and amines 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, aromatic amines Reflux in acetic acid, 10–40 min 68–76 Produces pyrazolo-furanone derivatives, versatile
Structural modification of pyrazole-4-carbaldehyde derivatives Pyrazole-4-carbaldehyde, furan derivatives, sodium acetate Boiling in acetic acid, 3 hours 65–71 Enables further functionalization, good yields

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)-1h-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Chemistry

3-(Furan-3-yl)-1H-pyrazole-4-carbaldehyde serves as an important intermediate in the synthesis of various heterocyclic compounds. It can undergo several chemical reactions, including oxidation and reduction, which allow it to be transformed into other valuable chemical entities .

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Bacillus cereus. For example, one derivative exhibited an inhibition zone of 25 mm against S. aureus .
  • Anti-inflammatory Activity : Several derivatives have been tested for their anti-inflammatory effects, with some showing comparable efficacy to standard drugs like diclofenac sodium .
  • Anticancer Potential : The compound has been investigated for its potential anticancer properties. Certain derivatives have shown promising results in inhibiting cancer cell proliferation in vitro .

Pharmaceutical Development

Due to its unique structural characteristics, this compound is being explored for its therapeutic potential in drug development. Research is ongoing to evaluate its effectiveness against various diseases, including cancer and inflammatory conditions .

Case Studies

StudyFocusFindings
Antimicrobial Activity Evaluation against bacterial strainsSignificant activity observed with inhibition zones ranging from 7.5 mm to 25 mm against tested strains .
Anti-inflammatory Effects Comparison with standard drugsSome derivatives exhibited anti-inflammatory activity comparable to diclofenac sodium .
Anticancer Activity In vitro tests on cancer cell linesCertain derivatives showed potent inhibitory effects on cancer cell proliferation .

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)-1h-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyrazole-4-carbaldehyde Derivatives

Antimicrobial Activity

The table below summarizes the antimicrobial profiles of 3-(Furan-3-yl)-1H-pyrazole-4-carbaldehyde and structurally related compounds:

Compound Name Substituents/Modifications Key Bioactivity (MIC/IC50/Inhibition Zone) Reference
This compound Furan-3-yl, aldehyde MIC: 1–4 µg/mL (broad bacterial strains); IC50: 3.19 µM (DNA gyrase); Inhibition zone: 25 mm (S. aureus)
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Thiophen-2-yl, aldehyde MIC: 4–32 µg/mL; Comparable to Amoxicillin against S. typhimurium
3-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Pyridin-2-yl, aldehyde MIC: 2–4 µg/mL (E. coli, S. typhimurium); IC50: 4.09 µM (DNA gyrase)
3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde 4-Methoxyphenyl, aldehyde MIC: 8–16 µg/mL (fungal strains); IC50: 3.51 µM (DNA gyrase)
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-Fluorophenyl, 4-isopropylbenzyl Potent against P. aeruginosa and B. subtilis; superior to Ampicillin
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-Difluorophenyl, phenyl Antitumor activity (mechanism unspecified)
Key Observations:
  • Furan vs. Thiophen/Pyridin Substitution : The furan-3-yl derivative (5a ) exhibits superior broad-spectrum antibacterial activity compared to thiophen-2-yl (5b ) and pyridin-2-yl (5c ) analogs. However, 5c shows enhanced activity against E. coli (MIC: 2 µg/mL) .
  • Methoxy-Phenyl Substitution : The 4-methoxyphenyl derivative (5d ) demonstrates higher antifungal activity (MIC: 8–16 µg/mL) and DNA gyrase inhibition (IC50: 3.51 µM), suggesting substituent polarity enhances target binding .
  • Fluorophenyl Derivatives: Fluorine substitution improves activity against Gram-negative bacteria (e.g., P. aeruginosa) and may enhance metabolic stability .

Structural and Spectroscopic Comparisons

Infrared (IR) spectroscopy highlights critical differences in the aldehyde and aromatic groups:

  • Aldehyde C=O Stretching :
    • Furan-3-yl derivative: 1673 cm<sup>−1</sup>
    • Thiophen-3-yl derivative: 1675 cm<sup>−1</sup>
    • Higher electron-withdrawing effects in thiophen may slightly increase C=O bond strength.
  • Aromatic C-H Stretching :
    • Furan-3-yl: 2860 cm<sup>−1</sup>
    • Thiophen-3-yl: 2364 cm<sup>−1</sup>
    • Thiophen’s larger atomic size and polarizability reduce vibrational frequency.

Mechanistic Insights

The furan-3-yl derivative’s potent DNA gyrase inhibition (IC50: 3.19 µM) suggests competitive binding to the ATPase domain, disrupting bacterial DNA replication . In contrast, the 4-methoxyphenyl analog (5d ) may exploit hydrophobic interactions with fungal cell membranes, explaining its antifungal efficacy .

Biological Activity

3-(Furan-3-yl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The information is derived from various research studies and articles that highlight the synthesis, characterization, and biological evaluations of this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C9H7N3O\text{C}_9\text{H}_7\text{N}_3\text{O}

This compound can be synthesized through various methods, including the reaction of furan derivatives with hydrazones in the presence of reagents like DMF and phosphorus oxychloride. The synthesis typically yields high purity and good yields of the desired product.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, including Staphylococcus aureus , Bacillus cereus , and Escherichia coli .

In Vitro Studies

One study demonstrated that 1-(2,4-dinitrophenyl)-3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde exhibited significant antimicrobial activity against B. cereus , with an inhibition zone of 7.5 ± 0.6 mm. Additionally, another derivative showed an inhibition zone of 25 ± 2.0 mm against S. aureus .

CompoundBacterial StrainInhibition Zone (mm)
1-(2,4-dinitrophenyl)-3-(furan-3-yl)-1H-pyrazole-4-carbaldehydeBacillus cereus7.5 ± 0.6
1-(furan-3-yl)-3-(phenyl)-1H-pyrazole-4-carbaldehydeStaphylococcus aureus25 ± 2.0

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely documented. Research indicates that compounds containing the pyrazole moiety can inhibit various cancer cell lines.

Case Study

In a recent study, derivatives of pyrazole were evaluated for their cytotoxic effects on human cancer cell lines such as H460 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (liver cancer). The results showed that compounds with the pyrazole scaffold exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings

A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like diclofenac sodium . This suggests that compounds like this compound could serve as effective anti-inflammatory agents.

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • Antimicrobial : Disruption of bacterial cell wall synthesis.
  • Anticancer : Induction of apoptosis in cancer cells through caspase activation.
  • Anti-inflammatory : Inhibition of inflammatory pathways involving NF-kB and COX enzymes.

Q & A

Q. What synthetic methods are commonly used to prepare 3-(Furan-3-yl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde can react with phenol derivatives (e.g., furan-3-ol) in the presence of a base like K₂CO₃ to introduce the furan substituent . Optimized procedures report yields up to 87% .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

  • FT-IR : Key absorption bands include aldehydic C–H (~2860 cm⁻¹), C=O (1673 cm⁻¹), and C=N (1600 cm⁻¹) stretching vibrations .
  • ¹H NMR : Peaks at δ 10.13 ppm (s, CHO) and δ 7–8 ppm (Ar–H) confirm the aldehyde and aromatic protons, respectively .
  • X-ray crystallography : Used to resolve molecular geometry and confirm substituent positions (e.g., furan ring orientation) .

Q. What are the critical parameters for optimizing synthesis yields?

Reaction temperature (often 80–100°C), choice of base (e.g., K₂CO₃), and stoichiometric ratios of reactants are crucial. Polar aprotic solvents like DMF or DMSO enhance reactivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) enables precise determination of bond lengths, angles, and intermolecular interactions. For example, SCXRD confirmed the planar geometry of the pyrazole core and the dihedral angle between the pyrazole and furan rings (≈15°) .

Q. Why does this compound exhibit selective antimicrobial activity?

The compound shows potent activity against S. aureus (25 ± 2.0 mm inhibition zone) but no effect on E. coli. This selectivity may arise from differences in bacterial membrane permeability or target specificity. The furan ring’s electron-rich nature likely enhances interactions with Gram-positive bacterial enzymes .

Q. How can conflicting spectral data between similar derivatives be addressed?

For example, C=O stretching frequencies vary between 1673 cm⁻¹ (furan derivative) and 1680 cm⁻¹ (p-tolyl analog). Such discrepancies can be resolved by computational modeling (e.g., DFT calculations) to assess electronic effects of substituents on vibrational modes .

Q. What strategies improve crystallinity for challenging pyrazole derivatives?

Slow evaporation from mixed solvents (e.g., chloroform/methanol) and seeding techniques enhance crystal growth. For hygroscopic derivatives, inert atmosphere handling is critical to avoid lattice disorder .

Methodological Insights

Q. Table 1: Comparative Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus25 ± 2.0
Pseudomonas aeruginosa7.5 ± 0.6
Escherichia coliNo activity

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
FT-IR1673 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
¹H NMRδ 10.13 (CHO), δ 7–8 (Ar–H)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Furan-3-yl)-1h-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Furan-3-yl)-1h-pyrazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.